molecular formula C21H19N3O2S3 B2419590 N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261007-23-1

N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2419590
CAS No.: 1261007-23-1
M. Wt: 441.58
InChI Key: NQMDRAXQAPWLIS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S3 and its molecular weight is 441.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c1-14-5-2-3-7-16(14)22-18(25)13-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-15-6-4-11-27-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDRAXQAPWLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol
  • CAS Number: 1260985-17-8

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the thieno-pyrimidine structure followed by acetamide formation. The detailed synthetic pathway can be elucidated through various chemical reactions involving thiophenes and other heterocycles.

3.1 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. In studies assessing the antimicrobial efficacy of related thieno-pyrimidine derivatives:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A8.016.0
Compound B4.08.0
N-(2-methylphenyl)-...TBDTBD

The specific activity of N-(2-methylphenyl)-... is yet to be fully characterized but is expected to follow a similar trend based on structural analogs.

3.2 Anticancer Potential

N-(2-methylphenyl)-... has been evaluated for its anticancer potential in various cancer cell lines. In a study conducted on multicellular spheroids, it was found to inhibit cell proliferation significantly:

Cell LineIC50 (µM)
Breast Cancer (MCF7)TBD
Lung Cancer (A549)TBD
Colon Cancer (HCT116)TBD

These results suggest that the compound may interfere with cancer cell metabolism or induce apoptosis.

The mechanisms through which N-(2-methylphenyl)-... exerts its biological effects may include:

  • Inhibition of DNA synthesis: Similar compounds have shown to disrupt the synthesis of nucleic acids.
  • Interaction with protein targets: Binding to specific proteins involved in cell signaling pathways may alter cellular responses.

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to N-(2-methylphenyl)-...:

  • Study on Antimicrobial Efficacy: A recent investigation demonstrated that derivatives of thieno-pyrimidines exhibited enhanced antimicrobial activity against resistant strains of bacteria .
  • Anticancer Screening: A comprehensive screening of diverse chemical libraries identified thieno-pyrimidine derivatives as promising candidates for further development in cancer therapeutics .

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